CUDC-101

Vue d'ensemble

Description

CUDC-101 est une nouvelle petite molécule qui fonctionne comme un inhibiteur multicible. Elle inhibe simultanément la désacétylase des histones, le récepteur du facteur de croissance épidermique et le récepteur 2 du facteur de croissance épidermique humain. Ce composé a montré une activité anticancéreuse puissante en bloquant les régulateurs clés des voies de signalisation du récepteur du facteur de croissance épidermique et du récepteur 2 du facteur de croissance épidermique humain, ainsi qu'en atténuant de multiples voies compensatoires qui permettent aux cellules cancéreuses d'échapper aux effets des inhibiteurs conventionnels .

Applications De Recherche Scientifique

CUDC-101 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of histone deacetylase and receptor tyrosine kinases. In biology, it is utilized to investigate the molecular mechanisms of cancer cell proliferation and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers, including solid tumors and hematological malignancies . Additionally, it has applications in industry for the development of new anticancer drugs and therapeutic strategies .

Mécanisme D'action

Target of Action

CUDC-101 is a novel, small-molecule, anticancer agent that targets three key proteins: Histone Deacetylase (HDAC), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2) . These proteins play critical roles in cell growth, survival, and differentiation, making them important targets for cancer therapeutics .

Mode of Action

this compound inhibits the activity of HDAC, EGFR, and HER2 . By blocking these targets, this compound disrupts key cellular processes that drive tumor growth and survival . For instance, it inhibits both the full-length Androgen Receptor (flAR) and the Androgen Receptor Variant 7 (AR-V7), which are involved in the progression of castration-resistant prostate cancer .

Biochemical Pathways

this compound affects multiple biochemical pathways. It blocks key regulators of EGFR/HER2 signaling pathways and attenuates multiple compensatory pathways, such as AKT, HER3, and MET . This multi-targeted approach helps to overcome the limitations of single-target cancer therapeutics, which often face issues of drug resistance .

Result of Action

this compound has shown potent antiproliferative and proapoptotic activities against cultured and implanted tumor cells that are sensitive or resistant to several approved single-targeted drugs . It has also been found to alter the skeletal morphology and microfilament structure of cancer cells, block cell cycle progression, and induce apoptosis .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors. For instance, cancer cells that have acquired resistance to single-target EGFR inhibitors through upregulation of AXL or loss of E-cadherin remain sensitive to this compound . This suggests that the tumor microenvironment and genetic alterations within cancer cells can impact the efficacy of this compound.

Analyse Biochimique

Biochemical Properties

CUDC-101 plays a significant role in biochemical reactions by inhibiting class I and II histone deacetylases, epidermal growth factor receptor, and human epidermal growth factor receptor 2. The inhibition of these enzymes and receptors disrupts critical signaling pathways that are essential for cancer cell survival and proliferation. This compound interacts with histone deacetylases by binding to their active sites, preventing the deacetylation of histone proteins, which leads to an open chromatin structure and increased gene expression . Additionally, this compound competes with ATP for binding to epidermal growth factor receptor and human epidermal growth factor receptor 2, thereby inhibiting their kinase activity and downstream signaling .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting the epidermal growth factor receptor and human epidermal growth factor receptor 2 signaling pathways . This inhibition leads to the downregulation of key survival pathways, such as the phosphoinositide 3-kinase and protein kinase B pathway, and the mitogen-activated protein kinase pathway . Furthermore, this compound enhances the expression of pro-apoptotic genes and reduces the expression of anti-apoptotic genes, thereby promoting cell death . In addition to its effects on cell signaling and gene expression, this compound also impacts cellular metabolism by altering the acetylation status of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to simultaneously inhibit multiple targets. This compound binds to the active sites of histone deacetylases, preventing the removal of acetyl groups from histone proteins . This results in an open chromatin structure that facilitates gene transcription. Additionally, this compound competes with ATP for binding to the kinase domains of epidermal growth factor receptor and human epidermal growth factor receptor 2, thereby inhibiting their kinase activity . This inhibition disrupts downstream signaling pathways that are crucial for cancer cell survival and proliferation. The combined inhibition of histone deacetylases, epidermal growth factor receptor, and human epidermal growth factor receptor 2 by this compound leads to a synergistic effect that enhances its anticancer activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and maintains its inhibitory activity over extended periods . Prolonged exposure to this compound can lead to the degradation of the compound, which may reduce its efficacy . Long-term studies have shown that this compound can induce sustained changes in cellular function, including persistent inhibition of cell proliferation and induction of apoptosis . These effects are observed in both in vitro and in vivo studies, indicating the potential for long-term therapeutic benefits .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, this compound can cause adverse effects, including weight loss, liver toxicity, and hematological abnormalities . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety . Threshold effects have also been observed, where a minimum effective dose is required to achieve significant anticancer activity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of histone deacetylases, epidermal growth factor receptor, and human epidermal growth factor receptor 2 . The inhibition of histone deacetylases by this compound leads to increased acetylation of histone proteins, which affects the expression of genes involved in metabolism . Additionally, the inhibition of epidermal growth factor receptor and human epidermal growth factor receptor 2 disrupts signaling pathways that regulate metabolic processes, such as glucose uptake and glycolysis . These effects on metabolic pathways contribute to the overall anticancer activity of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via passive diffusion and active transport mechanisms . Once inside the cells, this compound is distributed to different cellular compartments, including the nucleus, where it exerts its inhibitory effects on histone deacetylases . The distribution of this compound within tissues is influenced by its binding to plasma proteins and its ability to penetrate biological membranes . These factors affect the localization and accumulation of this compound in target tissues, which is crucial for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the nucleus, where it inhibits histone deacetylases and affects gene expression . The presence of targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell . For example, the addition of a nuclear localization signal can enhance the accumulation of this compound in the nucleus, thereby increasing its inhibitory activity . Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects .

Méthodes De Préparation

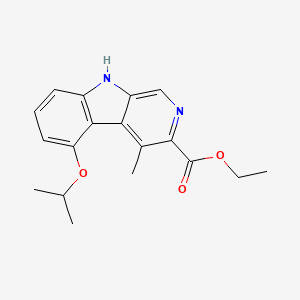

La synthèse de CUDC-101 implique l'intégration de multiples groupes fonctionnels inhibiteurs. Le composé est créé en introduisant un groupe fonctionnel d'acide hydroxamique, qui est responsable de l'inhibition de la désacétylase des histones, sur le groupe méthoxyéthoxy de l'épine dorsale de phénylaminoquinazoline de l'inhibiteur de la tyrosine kinase du récepteur . Les méthodes de production industrielle de this compound impliquent généralement des techniques de synthèse organique standard, notamment l'utilisation de divers réactifs et catalyseurs pour obtenir la structure chimique souhaitée .

Analyse Des Réactions Chimiques

CUDC-101 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d'oxydation.

Réduction : this compound peut être réduit à l'aide d'agents réducteurs courants, ce qui entraîne la formation de dérivés réduits.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme outil pour étudier l'inhibition de la désacétylase des histones et des tyrosine kinases du récepteur. En biologie, il est utilisé pour étudier les mécanismes moléculaires de la prolifération et de l'apoptose des cellules cancéreuses. En médecine, this compound est étudié comme un agent thérapeutique potentiel pour le traitement de divers cancers, y compris les tumeurs solides et les malignités hématologiques . De plus, il a des applications dans l'industrie pour le développement de nouveaux médicaments anticancéreux et de stratégies thérapeutiques .

Mécanisme d'action

This compound exerce ses effets en inhibant simultanément la désacétylase des histones, le récepteur du facteur de croissance épidermique et le récepteur 2 du facteur de croissance épidermique humain. Cette inhibition multicible conduit au blocage des principales voies de signalisation impliquées dans la prolifération et la survie des cellules cancéreuses. Le composé induit également l'apoptose dépendante des caspases, régule la prolifération et la migration cellulaire et améliore la présentation des antigènes tumoraux . Les cibles moléculaires de this compound comprennent les enzymes désacétylase des histones, le récepteur du facteur de croissance épidermique et le récepteur 2 du facteur de croissance épidermique humain, ainsi que d'autres voies oncogéniques telles qu'AKT, HER3 et MET .

Comparaison Avec Des Composés Similaires

CUDC-101 est unique en sa capacité à inhiber simultanément plusieurs cibles, ce qui le rend plus efficace que les inhibiteurs monocibles. Les composés similaires incluent :

Vorinostat : Un inhibiteur de la désacétylase des histones qui ne cible pas les tyrosine kinases du récepteur.

Gefitinib : Un inhibiteur du récepteur du facteur de croissance épidermique qui n'inhibe pas la désacétylase des histones.

L'approche multicible de this compound lui permet de surmonter les mécanismes de résistance qui limitent l'efficacité des inhibiteurs monocibles, ce qui en fait un candidat prometteur pour le traitement des tumeurs hétérogènes et résistantes aux médicaments .

Propriétés

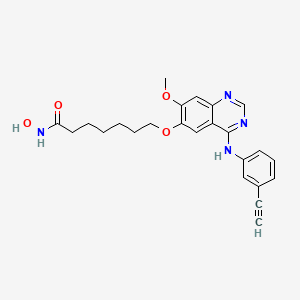

IUPAC Name |

7-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]oxy-N-hydroxyheptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4/c1-3-17-9-8-10-18(13-17)27-24-19-14-22(21(31-2)15-20(19)25-16-26-24)32-12-7-5-4-6-11-23(29)28-30/h1,8-10,13-16,30H,4-7,11-12H2,2H3,(H,28,29)(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIVFNIUGLLCEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143784 | |

| Record name | CUDC-101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012054-59-9 | |

| Record name | CUDC-101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1012054599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CUDC-101 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CUDC-101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUDC-101 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A7Y9MP123 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

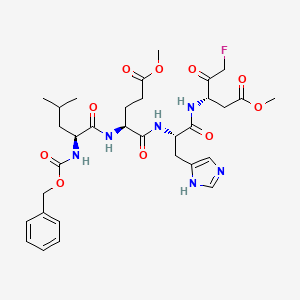

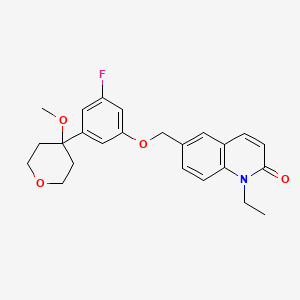

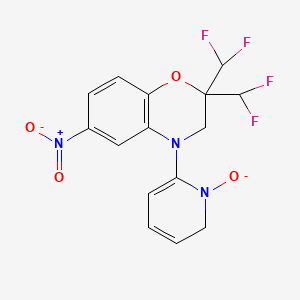

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)

![butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B1684395.png)

![2,3-Dimethyl-6-phenyl-12h-[1,3]dioxolo[4,5-h]imidazo[1,2-c][2,3]benzodiazepine](/img/structure/B1684396.png)

![ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate](/img/structure/B1684403.png)

![Acetamide, 2-[2-[(1R,2R)-2-(dimethylamino)-1-[5-(1,1-dimethylethyl)-2-methoxyphenyl]-1-hydroxypropyl]phenoxy]-, rel-](/img/structure/B1684407.png)

![4-(4-Chloroanilino)-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B1684410.png)

![N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-(2-oxo-1,3-diazinan-1-yl)piperidin-1-yl]butyl]-N-methylbenzamide](/img/structure/B1684412.png)